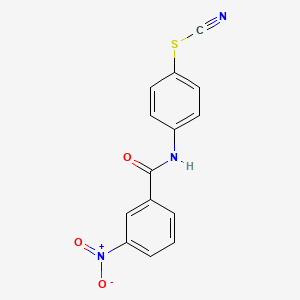
4-(3-Nitrobenzamido)phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitrobenzamido)phenyl thiocyanate is an organic compound that features both a nitrobenzamido group and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of thiocyanates, including this compound, often involves the use of alkyl halides and alkali thiocyanates in aqueous media. This method is efficient and allows for the production of thiocyanates in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.
Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted thiocyanates.
Reduction: Products include amines.
Oxidation: Products include sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl thiocyanate
- Phenyl isothiocyanate
- 4-Nitrophenyl thiocyanate
Uniqueness
4-(3-Nitrobenzamido)phenyl thiocyanate is unique due to the presence of both a nitrobenzamido group and a thiocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
85296-15-7 |
|---|---|
Molekularformel |
C14H9N3O3S |
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18) |
InChI-Schlüssel |
IXPCHQWZTKYDMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


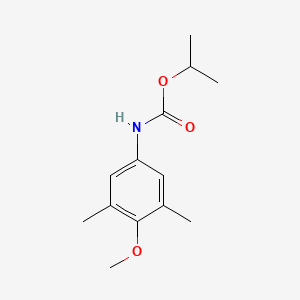
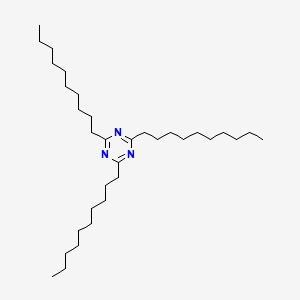
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
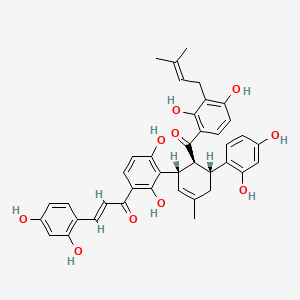
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

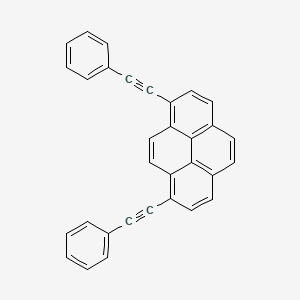
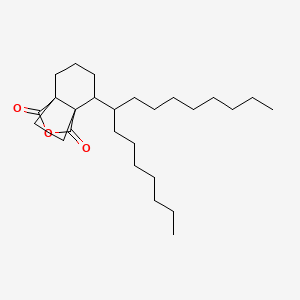
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
